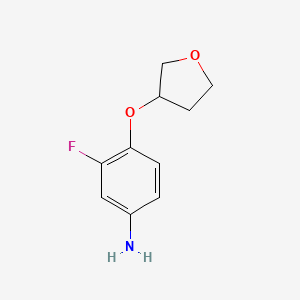

3-Fluoro-4-(oxolan-3-yloxy)aniline

Overview

Description

“3-Fluoro-4-(oxolan-3-yloxy)aniline” is a chemical compound with the molecular formula C10H12FNO21. It is related to 4-Fluoroaniline and 4-(oxolan-3-yloxy)aniline23. However, specific information about this compound is not readily available in the literature.

Synthesis Analysis

The synthesis of related compounds such as 3-fluoro-4-morpholinoaniline has been reported4. This compound was synthesized by the substitution of morpholine on 1,2-difluoro-4-nitrobenzene under neat conditions, resulting in 4-(2-fluoro-4-nitrophenyl)morpholine, followed by its nitro group reduction with Fe/NH4Cl4. However, the specific synthesis process for “3-Fluoro-4-(oxolan-3-yloxy)aniline” is not found in the available literature.

Molecular Structure Analysis

The molecular structure of “3-Fluoro-4-(oxolan-3-yloxy)aniline” can be inferred from its molecular formula C10H12FNO2. However, specific details about its molecular structure, such as bond lengths and angles, are not available in the literature5.Chemical Reactions Analysis

There is no specific information available about the chemical reactions involving “3-Fluoro-4-(oxolan-3-yloxy)aniline”. However, related compounds such as 3-fluoro-4-morpholinoaniline have been used as intermediates in the synthesis of various other compounds4.Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Fluoro-4-(oxolan-3-yloxy)aniline” are not available in the literature. However, related compounds such as 4-(oxolan-3-yloxy)aniline have been reported3.Scientific Research Applications

Specific Scientific Field

This application falls under the field of Biochemistry and Molecular Biology .

Summary of the Application

“3-Fluoro-4-(oxolan-3-yloxy)aniline” is used in the study of c-Met kinase inhibitors. c-Met is a receptor tyrosine kinase that is expressed in endothelial and epithelial cells .

Methods of Application

The study involved docking of “3-Fluoro-4-(oxolan-3-yloxy)aniline” derivatives complexed with c-Met kinase to study the orientations and preferred active conformations of these inhibitors .

Results or Outcomes

The docking helped to analyze the molecular features which contribute to a high inhibitory activity for the studied compounds .

Non-Linear Optical Activity Study

Specific Scientific Field

This application falls under the field of Quantum Chemistry .

Summary of the Application

“3-Fluoro-4-(oxolan-3-yloxy)aniline” is used in the study of non-linear optical activity .

Methods of Application

The study involved quantum chemistry calculations by density functional theory (DFT) with B3LYP using 6-311++G(d,p) basis set .

Results or Outcomes

The first order hyperpolarizability of “3-Fluoro-4-(oxolan-3-yloxy)aniline” was predicted, inferring that the compound could be an efficient tool for future applications in the field of non-linear optics .

Use in the Synthesis of Anti-Cancer Compounds

Specific Scientific Field

This application falls under the field of Medicinal Chemistry .

Summary of the Application

“3-Fluoro-4-(oxolan-3-yloxy)aniline” derivatives have been synthesized and assessed for their anti-cancer activity in breast cancer cells .

Methods of Application

The study involved the synthesis of novel “3-Fluoro-4-(oxolan-3-yloxy)aniline” derivatives and their subsequent testing on breast cancer cells .

Results or Outcomes

Use in the Synthesis of 3-Fluoro-3-Allyl Oxindoles

Specific Scientific Field

This application falls under the field of Organic Chemistry .

Summary of the Application

“3-Fluoro-4-(oxolan-3-yloxy)aniline” is used in the enantioselective synthesis of 3-fluoro-3-allyl oxindoles .

Methods of Application

The study involved the phosphine-catalyzed asymmetric γ-addition of 3-fluoro-oxindoles to 2,3-butadienoates .

Results or Outcomes

A range of 3-fluoro-substituted oxindole substrates were employed, and oxindoles containing a 3-fluoro quaternary center were constructed in high yields and with excellent enantioselectivities . The γ-addition products could be converted readily to optically enriched 3-fluoro-3-allyl oxindole derivatives .

Use in the Synthesis of Pyrrolo[2,1-f][1,2,4]triazin-4-yloxy Derivatives

Specific Scientific Field

This application falls under the field of Medicinal Chemistry .

Summary of the Application

“3-Fluoro-4-(oxolan-3-yloxy)aniline” is used in the synthesis of pyrrolo[2,1-f][1,2,4]triazin-4-yloxy derivatives .

Methods of Application

The study involved docking of “3-Fluoro-4-(oxolan-3-yloxy)aniline” derivatives complexed with c-Met kinase to study the orientations and preferred active conformations of these inhibitors .

Results or Outcomes

Docking helped to analyze the molecular features which contribute to a high inhibitory activity for the studied compounds .

Use in Non-Linear Optical Activity Study of 3-Fluoro-4-Methylbenzonitrile

Specific Scientific Field

This application falls under the field of Quantum Chemistry .

Summary of the Application

“3-Fluoro-4-(oxolan-3-yloxy)aniline” is used in the study of non-linear optical activity of 3-fluoro-4-methylbenzonitrile .

Methods of Application

The study involved quantum chemistry calculations by density functional theory (DFT) with B3LYP using 6-311++G(d,p) basis set .

Results or Outcomes

The first order hyperpolarizability of 3-fluoro-4-methylbenzonitrile was predicted, inferring that the compound could be an efficient tool for future applications in the field of non-linear optics .

Safety And Hazards

The safety and hazards associated with “3-Fluoro-4-(oxolan-3-yloxy)aniline” are not available in the literature. However, safety data sheets for related compounds can provide some insights36.

Future Directions

The future directions for the study and application of “3-Fluoro-4-(oxolan-3-yloxy)aniline” are not specified in the available literature. However, related compounds such as 3-fluoro-4-morpholinoaniline have been used in the synthesis of various other compounds, suggesting potential applications in organic synthesis4.

Please note that this analysis is based on the limited information available in the literature and may not fully cover all aspects of “3-Fluoro-4-(oxolan-3-yloxy)aniline”. Further research and studies are needed to provide a more comprehensive understanding of this compound.

properties

IUPAC Name |

3-fluoro-4-(oxolan-3-yloxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2/c11-9-5-7(12)1-2-10(9)14-8-3-4-13-6-8/h1-2,5,8H,3-4,6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCCUBNKYJXPSTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=C(C=C(C=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-4-(oxolan-3-yloxy)aniline | |

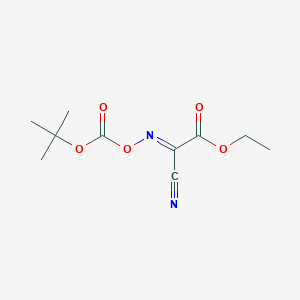

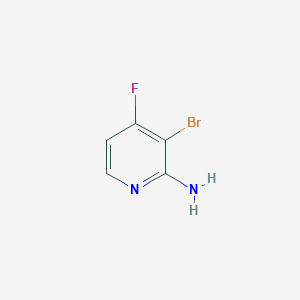

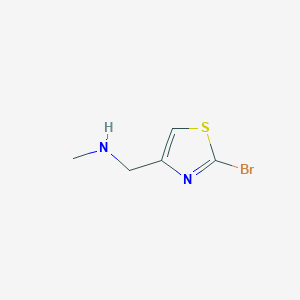

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

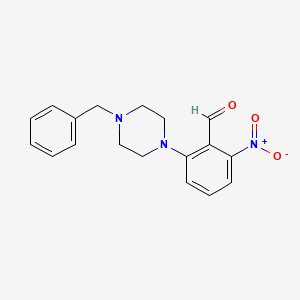

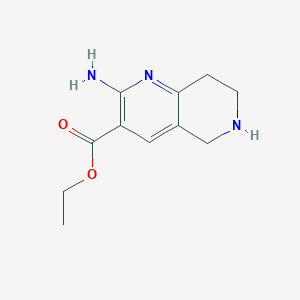

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-Chloro-phenyl)-2-[4-(3-chloro-5-trifluoromethyl-pyridin-2-yl)-pyrimidin-2-ylsulfanyl]-acetamide](/img/structure/B1443814.png)

![1-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one](/img/structure/B1443822.png)

![tert-butyl 4-(2-{[(1E)-(dimethylamino)methylene]amino}-2-oxoethyl)piperazine-1-carboxylate](/img/structure/B1443828.png)

![N-[(4-chloro-2-methylphenyl)methyl]-1-(4-chlorophenyl)-N-[(5-nitrothiophen-2-yl)methyl]methanamine](/img/structure/B1443831.png)

![4-Aminobicyclo[2.2.2]octan-1-ol hydrochloride](/img/structure/B1443834.png)